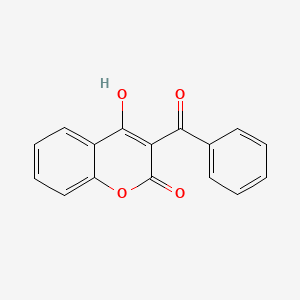
(1R,3R)-Cyclopentane-1,3-dicarboxylic acid;(1S,3S)-cyclopentane-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-Cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid are stereoisomers of cyclopentane-1,3-dicarboxylic acid. These compounds are characterized by their chiral centers at the 1 and 3 positions of the cyclopentane ring, resulting in distinct (R,R) and (S,S) configurations. The presence of these chiral centers makes these compounds optically active, meaning they can rotate plane-polarized light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of cyclopentene-1,3-dicarboxylic acid derivatives using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to induce the desired stereochemistry.
Industrial Production Methods
On an industrial scale, the production of these compounds may involve the use of large-scale asymmetric synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials, can also be employed to produce these stereoisomers efficiently.
化学反応の分析
Types of Reactions
(1R,3R)-Cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form cyclopentane-1,3-dicarboxylic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups, such as amines or esters, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acid chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Cyclopentane-1,3-dicarboxylic anhydride.
Reduction: Cyclopentane-1,3-dimethanol.
Substitution: Various substituted cyclopentane derivatives, depending on the substituent introduced.
科学的研究の応用
(1R,3R)-Cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid have several applications in scientific research:
Chemistry: These compounds are used as chiral building blocks in the synthesis of more complex molecules.
Biology: They serve as intermediates in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research into their potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: They are used in the production of polymers and other materials with specific chiral properties.
作用機序
The mechanism of action of (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid depends on their specific applications. In biological systems, these compounds may interact with enzymes or receptors, influencing biochemical pathways. For example, they may act as enzyme inhibitors or activators, modulating the activity of specific enzymes involved in metabolic processes.
類似化合物との比較
Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 1 and 2 positions.
Cyclopentane-1,4-dicarboxylic acid: Carboxylic acid groups at the 1 and 4 positions.
Cyclohexane-1,3-dicarboxylic acid: Similar structure but with a six-membered ring.
Uniqueness
The unique feature of (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid lies in their specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for their use as chiral building blocks and in applications requiring specific optical activity.
特性
IUPAC Name |
(1R,3R)-cyclopentane-1,3-dicarboxylic acid;(1S,3S)-cyclopentane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H10O4/c2*8-6(9)4-1-2-5(3-4)7(10)11/h2*4-5H,1-3H2,(H,8,9)(H,10,11)/t2*4-,5-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUPRLJMTTYZLD-MWLZBDIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(=O)O.C1CC(CC1C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)O)C(=O)O.C1C[C@@H](C[C@H]1C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
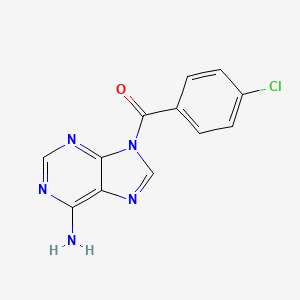
![[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/new.no-structure.jpg)
![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)
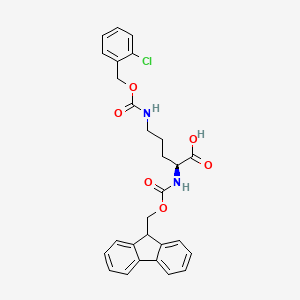
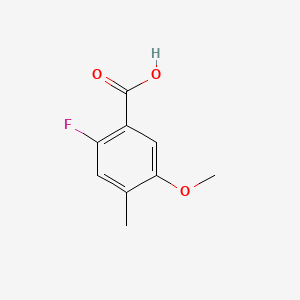
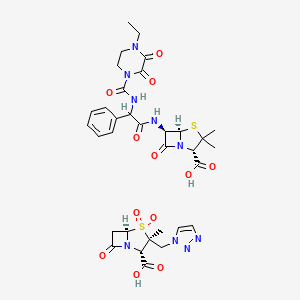
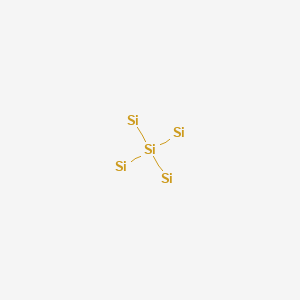
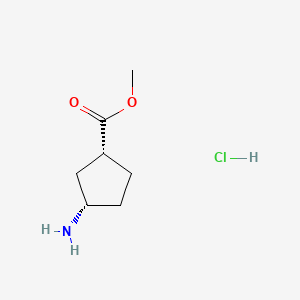
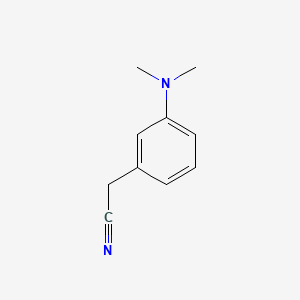
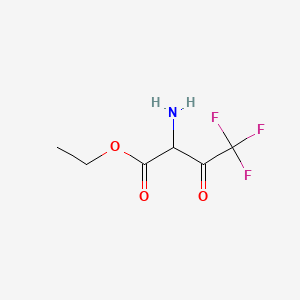
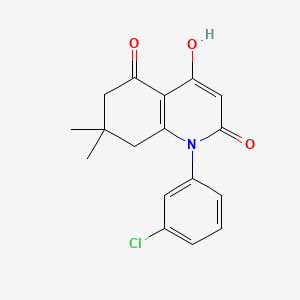
![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)
